molecular formula C16H29NO2 B12609952 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate CAS No. 648927-73-5

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate

Cat. No.: B12609952
CAS No.: 648927-73-5
M. Wt: 267.41 g/mol
InChI Key: PZCHZPCWFQUXKW-UHFFFAOYSA-N
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Description

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate is a chemical compound with a unique structure that combines a cyclohexyl group with a prop-1-en-1-yl group and a dipropan-2-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of cyclohexylprop-1-en-1-yl with dipropan-2-ylcarbamate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of acids like HNO3 and oxidizing agents like (NH4)2S2O8 can be employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylprop-1-en-1-yl derivatives, while reduction may produce cyclohexylprop-1-en-1-yl alcohols .

Scientific Research Applications

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate include:

  • Cyclohexylprop-1-en-1-yl derivatives
  • Dipropan-2-ylcarbamate derivatives
  • Other carbamate compounds with similar structural features

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

2-Cyclohexylprop-1-en-1-yl dipropan-2-ylcarbamate (CAS No. 648927-73-5) is a carbamate derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C16H29NO2
  • Molecular Weight : 271.42 g/mol
  • IUPAC Name : this compound

The compound's structure includes a cyclohexyl group and a prop-1-en-1-yl moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation have revealed that it can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies have explored the antitumor potential of this carbamate derivative. In vitro assays using cancer cell lines have indicated that it can induce apoptosis (programmed cell death) in certain types of cancer cells, potentially through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating its anti-inflammatory properties .

Study 3: Antitumor Activity

A recent study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent in oncology .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Caspase Activation : In cancer cells, it appears to activate caspases, leading to apoptosis.
  • Cytokine Modulation : It modulates the release of cytokines associated with inflammation.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Carbamate AStructure AModerate antimicrobial activity
Carbamate BStructure BStrong anti-inflammatory effects
Carbamate CStructure CAntitumor activity

Properties

CAS No.

648927-73-5

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

2-cyclohexylprop-1-enyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C16H29NO2/c1-12(2)17(13(3)4)16(18)19-11-14(5)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3

InChI Key

PZCHZPCWFQUXKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC=C(C)C1CCCCC1

Origin of Product

United States

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